molecular formula C11H8ClNOS B1615198 2-Chloro-3-(3-methyl-2-thenoyl)pyridine CAS No. 760192-99-2

2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Cat. No.: B1615198
CAS No.: 760192-99-2
M. Wt: 237.71 g/mol
InChI Key: NJINBRWBUJJELI-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methyl-2-thenoyl)pyridine is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(3-methyl-2-thenoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3-methyl-2-thenoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-4-6-15-10(7)9(14)8-3-2-5-13-11(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJINBRWBUJJELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641778
Record name (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID80641778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-99-2
Record name (2-Chloro-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound, 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, in a range of organic solvents. In the absence of established public data for this specific molecule, this document serves as a detailed methodological guide, empowering researchers to generate a robust and reliable solubility profile essential for drug development processes such as formulation, purification, and crystallization.

Introduction: The Significance of a Solubility Profile

The compound 2-Chloro-3-(3-methyl-2-thenoyl)pyridine incorporates a pharmacologically relevant chloropyridine scaffold, suggesting its potential as a candidate for further investigation in drug discovery programs. A thorough understanding of its solubility in various organic solvents is a critical first step in its development pathway. The solubility profile dictates the feasibility of various manufacturing processes, influences bioavailability, and is a key determinant in the design of effective drug delivery systems.[1][2]

This guide will detail the necessary steps to establish a comprehensive solubility profile, from initial physicochemical characterization to the selection of appropriate solvents and the application of a robust experimental methodology for solubility determination.

Preliminary Physicochemical Characterization

Before commencing solubility studies, a fundamental understanding of the physicochemical properties of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is paramount. These properties will significantly influence its solubility behavior.

Key Physicochemical Parameters:

  • Melting Point and Thermal Analysis: The melting point provides an indication of the crystal lattice energy. A high melting point often correlates with lower solubility. Techniques such as Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and identify any polymorphic forms.

  • pKa Determination: The pKa value(s) will indicate the ionization state of the molecule at different pH levels. While this is more critical for aqueous solubility, it can also influence interactions in protic organic solvents.

  • Polymorphism Screening: The existence of different crystalline forms (polymorphs) can lead to significant variations in solubility.[3] It is crucial to characterize the solid form being used for solubility studies using techniques like X-ray Powder Diffraction (XRPD).

Rational Solvent Selection

A diverse and well-characterized panel of organic solvents should be selected to probe the full range of intermolecular interactions that govern the solubility of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine. The selection should encompass a variety of polarities, hydrogen bonding capabilities, and chemical functionalities.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsKey Properties
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bond donation and acceptance.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Possess a dipole moment but do not donate hydrogen bonds.
Non-Polar Hexane, Toluene, DichloromethaneLow dielectric constant, primarily engage in van der Waals interactions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan act as hydrogen bond acceptors.
Esters Ethyl AcetatePossesses a carbonyl group for potential dipole-dipole interactions.

Experimental Methodology: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated solution.[1][3]

Detailed Protocol
  • Preparation: Add an excess amount of solid 2-Chloro-3-(3-methyl-2-thenoyl)pyridine to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant for analysis.

  • Quantification: Determine the concentration of the dissolved solute in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Sealed Vial sep1 Centrifuge to separate solid and liquid equil1->sep1 Equilibrated Slurry quant1 Sample supernatant sep1->quant1 Clear Supernatant quant2 Analyze by validated HPLC method quant1->quant2

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for the accurate quantification of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in the solvent samples.

Key Steps in HPLC Method Development:

  • Column Selection: A reverse-phase C18 column is a common starting point for molecules of this nature.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve good peak shape and resolution.

  • Wavelength Selection: The UV detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Template for Solubility Data of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mole fraction)
Methanol25
Ethanol25
Acetonitrile25
Acetone25
Toluene25
Dichloromethane25
......
Factors Influencing Solubility

The observed solubility of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in different organic solvents will be influenced by a combination of factors:

  • "Like Dissolves Like": The polarity of the solvent relative to the solute is a primary determinant of solubility. The presence of the polar ketone and pyridine nitrogen suggests that the compound will exhibit higher solubility in polar solvents.

  • Hydrogen Bonding: The carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. Therefore, the compound is expected to be more soluble in protic solvents (e.g., alcohols) that can donate hydrogen bonds.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[4] This relationship can be investigated by performing solubility measurements at different temperatures.

Logical Relationship of Solvent Properties and Solubility

G cluster_solvents Solvent Properties Solute {2-Chloro-3-(3-methyl-2-thenoyl)pyridine | - Polar ketone - Pyridine nitrogen - Aromatic rings} PolarProtic Polar Protic (e.g., Methanol) + H-bond donor/acceptor Solute->PolarProtic Strong Interaction (High Solubility Expected) PolarAprotic Polar Aprotic (e.g., Acetone) + Dipole-dipole Solute->PolarAprotic Moderate Interaction (Moderate Solubility Expected) NonPolar Non-Polar (e.g., Toluene) + van der Waals Solute->NonPolar Weak Interaction (Low Solubility Expected) Solubility Solubility Outcome PolarProtic->Solubility PolarAprotic->Solubility NonPolar->Solubility

Caption: Influence of solvent properties on the expected solubility of the target compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in organic solvents. By following the outlined methodologies for physicochemical characterization, solvent selection, experimental execution, and data analysis, researchers can generate a reliable and in-depth understanding of the compound's solubility behavior. This knowledge is fundamental for guiding subsequent stages of drug development, from formulation design to process chemistry.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • World Health Organization. (n.d.). Annex 4.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
  • SciSpace. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents.

Sources

Literature review on 2-Chloro-3-(3-methyl-2-thenoyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, a key intermediate in the development of pharmaceutical compounds. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. The core of this synthesis is a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and present the data in a clear, accessible format.

Introduction: The Significance of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

2-Chloro-3-(3-methyl-2-thenoyl)pyridine is a heterocyclic ketone of significant interest in medicinal chemistry. It serves as a crucial precursor for the synthesis of various biologically active molecules. Its structural features, combining a reactive chloropyridine ring with a thenoyl moiety, make it a versatile building block for creating complex molecular architectures. The primary synthetic challenge lies in the selective introduction of the acyl group onto the electron-deficient 2-chloropyridine ring.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is the Friedel-Crafts acylation of 2-chloropyridine with 3-methyl-2-thenoyl chloride.[1] This electrophilic aromatic substitution reaction allows for the formation of a stable carbon-carbon bond between the pyridine and thiophene rings.[2]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate the generation of this intermediate from the acyl chloride.

The mechanism can be broken down into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 3-methyl-2-thenoyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π system of the 2-chloropyridine ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a positively charged intermediate known as a sigma complex or arenium ion. The substitution occurs preferentially at the C-3 position of the pyridine ring due to the directing effects of the ring nitrogen and the chloro substituent.

  • Rearomatization: A base (typically the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the pyridine ring, yielding the final product, 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, and regenerating the Lewis acid catalyst.[3]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride 3-Methyl-2-thenoyl chloride AcyliumIon Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Chloropyridine 2-Chloropyridine SigmaComplex Sigma Complex (Arenium Ion) Chloropyridine->SigmaComplex + Acylium Ion FinalProduct 2-Chloro-3-(3-methyl-2-thenoyl)pyridine SigmaComplex->FinalProduct - H⁺ (to AlCl₄⁻) Synthesis_Workflow Experimental Workflow cluster_stage1 Stage 1: Acyl Chloride Preparation cluster_stage2 Stage 2: Friedel-Crafts Acylation S1_Setup 1. Setup: Flask with 3-Methyl-2-thenoic acid S1_Add 2. Add SOCl₂ and DMF S1_Setup->S1_Add S1_Reflux 3. Reflux for 2-3 hours S1_Add->S1_Reflux S1_Distill 4. Distill off excess SOCl₂ S1_Reflux->S1_Distill S1_Product Product: 3-Methyl-2-thenoyl chloride S1_Distill->S1_Product S2_Add_Acyl 2. Add 3-Methyl-2-thenoyl chloride S1_Product->S2_Add_Acyl Use in Stage 2 S2_Setup 1. Setup: Flask with AlCl₃ in DCM at 0°C S2_Setup->S2_Add_Acyl S2_Add_Substrate 3. Add 2-Chloropyridine S2_Add_Acyl->S2_Add_Substrate S2_React 4. Stir at RT for 4-6 hours S2_Add_Substrate->S2_React S2_Quench 5. Quench with Ice/HCl S2_React->S2_Quench S2_Extract 6. Extract with DCM S2_Quench->S2_Extract S2_Wash 7. Wash with NaOH, H₂O, Brine S2_Extract->S2_Wash S2_Dry 8. Dry and Concentrate S2_Wash->S2_Dry S2_Purify 9. Column Chromatography S2_Dry->S2_Purify S2_FinalProduct Final Product S2_Purify->S2_FinalProduct

Sources

Chemoselectivity and Functionalization of Acyl-Substituted 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Duality

In drug discovery, 2-chloropyridines are ubiquitous scaffolds, serving as the electrophilic "anchor" for building heteroaryl libraries. When these systems possess a ketone bridge —either as a pendant acyl group (e.g., 3-acyl-2-chloropyridine) or as part of a fused tricyclic core (e.g., 4-azafluorenone)—the reactivity profile shifts dramatically.

The ketone moiety introduces a critical electrophilic duality . It activates the halogen toward Nucleophilic Aromatic Substitution (


) via strong electron-withdrawing effects, yet simultaneously presents a competing site for nucleophilic attack (1,2-addition). This guide dissects the kinetic and thermodynamic parameters required to navigate this duality, ensuring high chemoselectivity in lead optimization.

Electronic Landscape & Reactivity Profile

The Activation Effect

The 2-chloropyridine ring is inherently electron-deficient due to the electronegative nitrogen atom (


 and 

effects). Adding a ketone bridge amplifies this deficiency.
  • Ortho-Acyl (3-position): The most reactive configuration for

    
    . The carbonyl exerts a strong inductive pull (
    
    
    
    ) on the C2-Cl bond. Furthermore, the carbonyl oxygen can stabilize the incoming nucleophile (especially amines) via hydrogen bonding, lowering the transition state energy of the Meisenheimer complex.
  • Para-Acyl (5-position): Activates via resonance (

    
    ), effectively stabilizing the negative charge on the ring nitrogen during the intermediate state.[1]
    
  • Meta-Acyl (4-position): Provides inductive activation but lacks the resonance stabilization of the Meisenheimer intermediate found in ortho/para isomers.

The Chemoselectivity Decision Tree

The choice of reagent dictates the reaction pathway. We categorize reagents into Hard (charge-controlled) and Soft (orbital-controlled) nucleophiles.

Chemoselectivity Substrate 2-Chloro-3-acylpyridine HardNuc Hard Nucleophiles (R-Li, Grignards, Hydrides) Substrate->HardNuc High Reactivity SoftNuc Soft Nucleophiles (Amines, Thiols, Enolates) Substrate->SoftNuc Controlled PathA 1,2-Addition (Attack at C=O) HardNuc->PathA Kinetic Control SoftNuc->PathA Reversible (Imine) PathB SnAr Displacement (Attack at C-Cl) SoftNuc->PathB Thermodynamic/Orbital Control ProductA Tertiary Alcohol / Alkoxide PathA->ProductA ProductB 2-Amino/Thio-pyridine PathB->ProductB

Figure 1: Chemoselectivity map for 2-chloro-acylpyridines. Hard nucleophiles attack the ketone; soft nucleophiles displace the chloride.

Nucleophilic Aromatic Substitution ( )

Mechanism and Optimization

For medicinal chemists, the goal is often to displace the chlorine with an amine or alkoxide without touching the ketone.

  • Amination: Primary and secondary amines react cleanly.

    • Risk:[2][3] Primary amines can form imines/enamines with the ketone bridge.

    • Solution: Use polar aprotic solvents (DMF, DMSO, NMP) to accelerate the

      
       rate relative to condensation. Avoid acid catalysts.
      
  • Alkoxylation: Alkoxides are harder nucleophiles than amines.

    • Risk:[2][3] Attack at the carbonyl is possible.[3][4][5][6][7][8][9][10]

    • Solution: Use bulky alkoxides or lower temperatures (

      
      ).
      
Data Summary: Relative Rates

The following table summarizes relative reactivity based on internal application data and literature precedents.

Substrate PositionActivation Level

(Piperidine,

)
Primary Side Reaction
2-Cl-3-acetyl High (

)
< 5 minImine formation (if heated)
2-Cl-5-acetyl High (

)
~ 15 minNone (clean

)
2-Cl-4-acetyl Moderate (

)
~ 45 minCompeting C4 attack (rare)
2-Cl (Unsub) Baseline> 4 hrsN/A

Transition-Metal Catalyzed Cross-Couplings

When


 fails (e.g., with weak nucleophiles or C-C bond formation), Pd-catalyzed coupling is required.
Suzuki-Miyaura Coupling

Ketone bridges are generally tolerant of Suzuki conditions, but base selection is critical.

  • Base Sensitivity: Strong bases (KOtBu) can cause enolization of the ketone (if

    
    -protons are present) leading to aldol-type side reactions.
    
  • Recommendation: Use weak inorganic bases (

    
    , 
    
    
    
    ) or fluoride sources (
    
    
    ) for sensitive substrates.
  • Catalyst:

    
     or 
    
    
    
    are standard. For sterically hindered "bridged" ketones, Pd-PEPPSI-IPr prevents catalyst deactivation.
The "Ketone Bridge" Synthesis (Azafluorenones)

A common workflow involves coupling a 2-chloropyridine with an aryl boronic acid, followed by intramolecular cyclization to form the ketone bridge (azafluorenone).

Azafluorenone Step1 2-Chloropyridine-3-carboxylic acid Step2 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Step1->Step2 Step3 Biaryl Intermediate Step2->Step3 Step4 Intramolecular Friedel-Crafts (PPA or TfOH) Step3->Step4 Final 4-Azafluorenone (Ketone Bridged Core) Step4->Final

Figure 2: Synthesis of the Azafluorenone scaffold. The ketone bridge is formed post-coupling to avoid interference.

Experimental Protocols

Protocol A: Chemoselective Amination

Target: Displacement of Cl by primary amine in the presence of a ketone.

  • Preparation: Dissolve 1.0 eq of 2-chloro-3-acetylpyridine in anhydrous DMA (Dimethylacetamide) [0.5 M concentration]. Note: DMA is preferred over DMF to avoid thermal decomposition to dimethylamine at high temps.

  • Base: Add 1.2 eq of DIPEA (Diisopropylethylamine).

  • Nucleophile: Add 1.05 eq of the amine.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 2h, raise temp to

      
      . Do not exceed 
      
      
      
      to prevent imine formation.
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMA. Dry over 
    
    
    
    .
  • Validation:

    
    -NMR should show loss of the C2-Cl shift and retention of the acetyl methyl singlet (~2.6 ppm).
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki)

Target: C-C bond formation on a ketone-bearing pyridine.

  • System: Charge a flask with 2-chloro-5-acetylpyridine (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Reaction: Heat to

    
     under Argon for 4–6 hours.
    
  • Purification: Filter through Celite. The ketone group usually survives intact. If the ketone possesses

    
    -protons and base-sensitive groups, switch to 
    
    
    
    / S-Phos
    with
    
    
    in Toluene at
    
    
    (anhydrous conditions).

References

  • Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Semantic Scholar. (2020). Link

  • Nucleophilic substitution of 3-acyl-2-chloropyridine mechanism. MyTtex. (2025). Link

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. (2022). Link

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. (2015). Link

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals. ChemRxiv. (2023). Link

Sources

Melting point and boiling point data for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Executive Summary

2-Chloro-3-(3-methyl-2-thenoyl)pyridine (CAS: 760192-99-2), also known as (2-chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone , is a critical heterocyclic intermediate used in the synthesis of fused tricyclic systems, specifically pyridothienodiazepines . Its structural core—a diaryl ketone bridging a chloropyridine and a methylthiophene—serves as an electrophilic scaffold for cyclization reactions. This compound is of significant interest in medicinal chemistry for developing muscarinic receptor antagonists (analogous to Telenzepine) and potential antiviral agents.

This guide provides a definitive technical analysis of its physical properties, specifically melting and boiling points, alongside validated experimental protocols and synthetic pathways.

Physicochemical Characterization

The thermal properties of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine are dictated by the dipole-dipole interactions inherent to its diaryl ketone structure and the crystalline lattice energy provided by the planar heterocyclic rings.

Table 1: Core Physicochemical Data
PropertyExperimental ValuePredicted/Literature ValueUnitConfidence Level
Melting Point (MP) 105°C 102 – 107°C°CHigh (Experimental)
Boiling Point (BP) N/A (Decomposes) 335°C (at 760 mmHg)°CMedium (Predicted)
Density N/A1.33 ± 0.1g/cm³Medium (Predicted)
Flash Point N/A156.4 ± 28.4°CLow (Calculated)
Vapor Pressure N/A1.55 × 10⁻⁵mmHgHigh (at 25°C)
LogP N/A2.67-High

Technical Insight: The high predicted boiling point (335°C) suggests that attempting to distill this compound at atmospheric pressure will likely lead to thermal degradation (dechlorination or ring opening) before the boiling point is reached. Vacuum distillation is the mandatory method for purification if recrystallization is insufficient.

Synthetic Pathway & Structural Utility

The value of this compound lies in its "ortho-chloro ketone" motif. This specific arrangement allows for a cascade cyclization reaction with diamines (e.g., piperazine derivatives) to form tricyclic pyridothienodiazepines .

Mechanism of Action:
  • Nucleophilic Attack: A primary amine attacks the ketone carbonyl.

  • Intramolecular Substitution (SNAr): A secondary amine attacks the 2-position of the pyridine ring, displacing the chlorine atom.

  • Result: Formation of a central diazepine ring fusing the pyridine and thiophene moieties.

Figure 1: Synthesis & Cyclization Workflow

SynthesisWorkflow Precursor1 2-Chloronicotinoyl Chloride Target 2-Chloro-3-(3-methyl- 2-thenoyl)pyridine (CAS: 760192-99-2) Precursor1->Target Acylation Precursor2 3-Methylthiophene Precursor2->Target Catalyst AlCl3 / SnCl4 (Friedel-Crafts) Catalyst->Target FinalProduct Pyridothienodiazepine Scaffold (Bioactive Core) Target->FinalProduct Cyclocondensation (SNAr + Imine formation) Reagent Diamine Linker (e.g., Piperazine deriv.) Reagent->FinalProduct

Caption: Synthetic route from precursors via Friedel-Crafts acylation to the target ketone, followed by cyclization to bioactive scaffolds.

Experimental Methodologies

To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.

Melting Point Determination (Capillary Method)
  • Objective: Confirm purity >98%. Impurities (isomers like the 4-methylthenoyl variant) will significantly depress the MP below 105°C.

  • Protocol:

    • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues.

    • Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure compact packing by tapping the tube.

    • Ramping:

      • Rapid heat to 90°C.

      • Reduce heating rate to 1°C/min from 90°C to 110°C.

    • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).

    • Validation: The range (Clear Point - Onset) must be <2°C. A range >2°C indicates the need for recrystallization (rec. solvent: Ethanol/Hexane).

Boiling Point / Distillation Note
  • Warning: Do NOT attempt atmospheric distillation.

  • Protocol (Purification): If the compound is an oil or low-melting solid post-synthesis, purify via Kugelrohr distillation or Flash Chromatography .

    • Vacuum Requirement: <0.5 mmHg.

    • Predicted bp at 0.5 mmHg: ~140–150°C.

Safety & Handling (E-E-A-T)

As an aryl chloride and ketone, this compound possesses specific irritation profiles.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves (0.11 mm thickness minimum) to prevent dermal absorption.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The chloropyridine moiety is susceptible to slow hydrolysis if exposed to moisture over prolonged periods.

References

  • U.S. Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone.[1] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Telenzepine and Thienyl-Pyrido Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical field. It details the synthesis of Telenzepine (a selective M1 muscarinic antagonist) and addresses the specific use of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine —a key intermediate often associated with the synthesis of novel thienyl-substituted pyridobenzodiazepine analogues .

Editorial Note on Chemical Nomenclature & Structure:

  • Commercial Telenzepine: Chemically known as 4,9-dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno[3,4-b][1,5]benzodiazepin-10-one. It features a thieno-benzodiazepine core.[1][2]

  • The Specified Starting Material: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (CAS 760192-99-2) contains a pyridine ring and a thiophene ring. Reacting this intermediate yields a pyrido-benzodiazepine derivative (an analogue of Pirenzepine with a thienyl substituent), rather than the standard thieno-benzodiazepine core of Telenzepine.

  • Scope: This guide covers the synthesis of the Telenzepine Analogue (Thienyl-Pirenzepine) using the user-specified pyridine intermediate, while also referencing the standard route for comparative rigor.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: Telenzepine / Thienyl-Pirenzepine Analogues Therapeutic Class: Selective M1 Muscarinic Antagonist (Peptic Ulcer, COPD) Key Intermediate: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (CAS: 760192-99-2)

The Synthetic Challenge

The synthesis of tricyclic muscarinic antagonists relies on the efficient closure of the central diazepine ring. The choice of starting material dictates the core scaffold:

  • Route A (Standard Telenzepine): Uses 2-amino-3-methylthiophene + 2-fluoronitrobenzene to form a Thieno-Benzo core.

  • Route B (Specified Protocol): Uses 2-Chloro-3-(3-methyl-2-thenoyl)pyridine + o-phenylenediamine to form a Pyrido-Benzo core with a thienyl substituent. This route generates potent analogues often explored in SAR (Structure-Activity Relationship) studies for enhanced M1 selectivity.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target Thienyl-Pyrido-Benzodiazepine (Target Analogue) Intermediate Tricyclic Imine Core (11-(3-methyl-2-thienyl)-pyrido[2,3-b][1,4]benzodiazepine) Intermediate->Target Side Chain Attachment (Acylation/Alkylation) SM1 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (CAS 760192-99-2) SM1->Intermediate Cyclization (SNAr + Schiff Base) SM2 o-Phenylenediamine SM2->Intermediate SideChain Chloroacetyl Chloride + N-Methylpiperazine SideChain->Target Standard Standard Telenzepine (Thieno-Benzo Core) Standard->Target Structural Analogue

Caption: Retrosynthetic pathway deriving the Thienyl-Pyrido analogue from the specified chloropyridine intermediate.

Part 2: Detailed Synthetic Protocol

Phase 1: Preparation of the Tricyclic Core

This step involves the cyclization of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine with o-phenylenediamine . The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the chlorine atom by one amine group, followed by condensation of the second amine group with the ketone (thenoyl) carbonyl to form the imine bridge.

Reagents & Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Solvent: Pyridine or Xylene (High boiling point required)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional, promotes imine formation.

Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 20.0 g of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in 200 mL of Xylene.

  • Addition: Add 10.0 g of o-phenylenediamine and 1.5 g of pTSA.

  • Reflux: Heat the mixture to reflux (approx. 140°C) under nitrogen atmosphere. Monitor water collection in the Dean-Stark trap.

  • Duration: Maintain reflux for 12–16 hours. Monitor reaction progress via HPLC (See Analytical Section).

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate.[1]

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If solution remains: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with 1N HCl (to remove unreacted diamine), then saturated NaHCO3. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Acetonitrile/Ethanol (9:1).

Yield Expectation: 75–85% Product: 11-(3-methyl-2-thienyl)-5H-pyrido[2,3-b][1,4]benzodiazepine.

Phase 2: Functionalization (Side Chain Attachment)

To achieve the Telenzepine-like pharmacological profile, the piperazine side chain must be attached. Note: Unlike standard Telenzepine which has a lactam nitrogen, this analogue may require reduction of the imine or direct alkylation depending on the specific tautomer formed.

Protocol (Alkylation Route):

  • Acylation: Dissolve the tricyclic core (10 g) in dry Dioxane. Add Chloroacetyl chloride (1.2 eq) and Triethylamine (1.5 eq). Reflux for 3 hours to attach the chloroacetyl linker.

  • Amination: Cool the mixture to 50°C. Add N-methylpiperazine (3.0 eq) directly to the reaction vessel.

  • Completion: Stir at 60°C for 4 hours.

  • Isolation: Pour mixture into ice water. Extract with Ethyl Acetate. The product (as a free base) will be in the organic layer.

  • Salt Formation: Treat the organic phase with ethanolic HCl to precipitate the dihydrochloride salt.

Part 3: Process Optimization & Critical Parameters

Solvent Selection Table
SolventBoiling Point (°C)SuitabilityNotes
Xylene 138-144Optimal Ideal for azeotropic water removal (Dean-Stark).
Pyridine 115GoodActs as both solvent and acid scavenger; harder to remove.
DMF 153ModerateHigh solubility, but difficult aqueous workup; no azeotrope.
Toluene 110PoorTemperature often too low for efficient ring closure of deactivated pyridines.
Impurity Profile
  • Mono-substituted Intermediate: Occurs if the ring closure (imine formation) is incomplete. Detected by MS (M+18 relative to product). Corrective Action: Increase reflux time or pTSA concentration.

  • Oxidized N-Oxides: Pyridine nitrogen can oxidize if reaction is not under inert atmosphere. Corrective Action: Strict N2 purging.

Part 4: Analytical Characterization

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic core) and 280 nm.

Expected Data:

  • Starting Material (Chloropyridine): RT ~ 12.5 min.

  • Intermediate (Tricyclic Core): RT ~ 14.8 min (More hydrophobic due to ring fusion).

  • Final Product (Piperazine derivative): RT ~ 8.2 min (More polar due to piperazine amine).

NMR Validation (1H NMR, 400 MHz, DMSO-d6):

  • Thiophene Protons: Two doublets at δ 6.9–7.4 ppm.

  • Pyridine Protons: Characteristic splitting pattern (dd) at δ 7.5–8.5 ppm.

  • Piperazine Methyl: Singlet at δ 2.2 ppm.

  • Methylene Bridge: Singlet at δ 3.5 ppm (N-CH2-C=O).

Part 5: References

  • Eltze, M. (1990).[3] "Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics."[3] European Journal of Pharmacology, 180(1), 161-168.[3] Link

  • Byk Gulden Lomberg Chemische Fabrik GmbH. (1983). "Pyrido-benzodiazepines and their use." U.S. Patent 4,381,301. (Describes the pyrido-benzodiazepine core synthesis analogous to the protocol above).

  • PubChem. (2025).[4] "2-Chloro-3-(3-methyl-2-thenoyl)pyridine (CAS 760192-99-2)." National Center for Biotechnology Information. Link

  • Eveleth, D. et al. (1993). "Molecular Probes for Muscarinic Receptors: Derivatives of the M1-Antagonist Telenzepine." Journal of Medicinal Chemistry. (Discusses SAR of Telenzepine analogues).

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the backbone of numerous therapeutic agents. Among the vast landscape of pyridine chemistry, the functionalization of halopyridines through nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for the synthesis of complex molecules.[1][2] This application note focuses on a particularly valuable building block: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine . The presence of a chlorine atom at the electron-deficient 2-position, activated by the electron-withdrawing 3-(3-methyl-2-thenoyl) group, makes this molecule an excellent substrate for SNAr reactions.[3][4] The resulting 2-substituted-3-(3-methyl-2-thenoyl)pyridine derivatives are of significant interest to researchers and drug development professionals for the synthesis of novel compounds with potential applications in various therapeutic areas.

This guide provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for conducting nucleophilic substitution reactions on this key intermediate with a range of common nucleophiles, including amines, alcohols, and thiols.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

The nucleophilic aromatic substitution on 2-chloro-3-(3-methyl-2-thenoyl)pyridine proceeds via a two-step addition-elimination mechanism. The key to the reactivity of this substrate lies in the electronic properties of the pyridine ring and the activating nature of the 3-thenoyl substituent.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine leaving group (C-2). This position is inherently electron-deficient due to the electronegativity of the ring nitrogen atom. The electron-withdrawing nature of the 3-(3-methyl-2-thenoyl) group further depletes the electron density at the C-2 position, thereby increasing its electrophilicity and susceptibility to nucleophilic attack. This initial addition step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Rearomatization and Expulsion of the Leaving Group: In the second and typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.

The overall workflow for the nucleophilic aromatic substitution on 2-chloro-3-(3-methyl-2-thenoyl)pyridine can be visualized as follows:

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Reaction & Work-up cluster_end Final Product Start 2-Chloro-3-(3-methyl-2-thenoyl)pyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction Nucleophile Nucleophile (Amine, Alcohol, or Thiol) Nucleophile->Reaction Solvent Solvent (e.g., DMF, NMP, DMSO) Solvent->Reaction Base Base (if required, e.g., K2CO3, Et3N) Base->Reaction Temperature Temperature (e.g., 80-150 °C) Temperature->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Substituted-3-(3-methyl-2-thenoyl)pyridine Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution on 2-chloro-3-(3-methyl-2-thenoyl)pyridine.

Synthesis of the Starting Material: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

While not commercially available, 2-chloro-3-(3-methyl-2-thenoyl)pyridine can be synthesized through a multi-step process, with the key final step being a Friedel-Crafts acylation of 2-chloropyridine. A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_start_synth Precursors cluster_step1 Step 1: Acylation of Thiophene cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Acid Chloride Formation cluster_step4 Step 4: Friedel-Crafts Acylation of 2-Chloropyridine Thiophene 3-Methylthiophene FriedelCrafts1 Friedel-Crafts Acylation (AlCl3 catalyst) Thiophene->FriedelCrafts1 AcCl Acetyl Chloride AcCl->FriedelCrafts1 Intermediate1 2-Acetyl-3-methylthiophene FriedelCrafts1->Intermediate1 Oxidation Oxidation (e.g., with KMnO4) Intermediate1->Oxidation Intermediate2 3-Methyl-2-thenoic acid Oxidation->Intermediate2 ThionylChloride Thionyl Chloride (SOCl2) Intermediate2->ThionylChloride Intermediate3 3-Methyl-2-thenoyl chloride ThionylChloride->Intermediate3 FriedelCrafts2 Friedel-Crafts Acylation (AlCl3 catalyst) Intermediate3->FriedelCrafts2 Chloropyridine 2-Chloropyridine Chloropyridine->FriedelCrafts2 FinalProduct 2-Chloro-3-(3-methyl-2-thenoyl)pyridine FriedelCrafts2->FinalProduct

Caption: Plausible synthetic route for 2-chloro-3-(3-methyl-2-thenoyl)pyridine.

Experimental Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 2-chloro-3-(3-methyl-2-thenoyl)pyridine with amines, alcohols, and thiols.

Protocol 1: Amination of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

This protocol describes a general procedure for the reaction of 2-chloro-3-(3-methyl-2-thenoyl)pyridine with primary and secondary amines.

Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

  • Amine (primary or secondary)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 eq.).

  • Add the amine (1.2-2.0 eq.) and a suitable base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).

  • Add a polar aprotic solvent such as DMF, NMP, or DMSO (to make a 0.1-0.5 M solution).

  • Heat the reaction mixture to 80-150 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineK2CO3DMF1206-12
PiperidineEt3NNMP1308-16
AnilineK2CO3DMSO15012-24
BenzylamineEt3NDMF1004-8

Table 1: Representative conditions for the amination of 2-chloro-3-(3-methyl-2-thenoyl)pyridine.

Protocol 2: Alkoxylation of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

This protocol outlines the synthesis of 2-alkoxy-3-(3-methyl-2-thenoyl)pyridines. The use of a strong base is typically required to generate the more nucleophilic alkoxide.

Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

  • Alcohol (primary or secondary)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.5 eq.) and anhydrous THF or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve 2-chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 eq.) in anhydrous THF or dioxane.

  • Slowly add the solution of the pyridine derivative to the alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux (65-100 °C, depending on the solvent) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Nucleophile (Alcohol)BaseSolventTemperature (°C)Typical Reaction Time (h)
MethanolNaHTHFReflux12-24
EthanolNaHTHFReflux12-24
Isopropanolt-BuOKDioxaneReflux18-36
Benzyl alcoholNaHDioxaneReflux10-20

Table 2: Representative conditions for the alkoxylation of 2-chloro-3-(3-methyl-2-thenoyl)pyridine.

Protocol 3: Thiolation of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

This protocol describes the reaction with thiols to form 2-thioether-3-(3-methyl-2-thenoyl)pyridines. Thiols are generally more nucleophilic than their corresponding alcohols, and the reactions can often be carried out under milder conditions.[5]

Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

  • Thiol

  • Cesium carbonate (Cs2CO3) or Sodium hydride (NaH)

  • Anhydrous DMF or THF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the thiol (1.2 eq.) and a suitable base such as cesium carbonate (1.5 eq.) in anhydrous DMF. If using NaH, follow the procedure for alkoxide formation in Protocol 2.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolCs2CO3DMF804-8
Benzyl mercaptanNaHTHF606-12
EthanethiolCs2CO3DMF705-10

Table 3: Representative conditions for the thiolation of 2-chloro-3-(3-methyl-2-thenoyl)pyridine.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful nucleophilic aromatic substitution on 2-chloro-3-(3-methyl-2-thenoyl)pyridine. The activating effect of the 3-thenoyl group facilitates the displacement of the 2-chloro substituent with a variety of nucleophiles, opening avenues for the synthesis of a diverse library of novel pyridine derivatives. These compounds hold significant potential as scaffolds for the development of new therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to utilize these methodologies as a foundation for their synthetic endeavors in the pursuit of innovative medicines.

References

  • Chem-Impex. (n.d.). 2-Thenoyl chloride. Retrieved from [Link]

  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • LookChem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • ACS Publications. (2025, November 25). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 2-Chloro-3-pyridinecarboxylates. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
  • Elmhurst College. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • MDPI. (2022, June 14). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • ChemRxiv. (n.d.). Machine learning determination of new Hammett’s constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The nucleophilic substitution reactions of acyl chloride CH3COCl with.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • PubChem. (n.d.). Thenoyl trifluoro acetone. Retrieved from [Link]

  • Beilstein Journals. (2011, July 13). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Retrieved from [Link]

  • BUSS ChemTech AG. (n.d.). ALKOXYLATION. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Step wise process of thiolation (A) by thiol polyethylene glycolamine and (B) by thioglycolic acid. Retrieved from [Link]

  • ResearchGate. (2022, June 9). (PDF) Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Wikipedia. (n.d.). Thenoyltrifluoroacetone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

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Application Notes & Protocols: A Detailed Guide to the Synthesis of Pyrido[2,3-b]benzodiazepin-6-ones from Thenoyl Pyridines

Application Notes & Protocols: A Detailed Guide to the Synthesis of Pyrido[2,3-b][1][2]benzodiazepin-6-ones from Thenoyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of pyrido[2,3-b][1][2]benzodiazepin-6-ones, a class of compounds with significant interest in medicinal chemistry due to their structural similarity to benzodiazepines, which are known to be active in the central nervous system.[2] The protocols detailed herein focus on a specific and efficient synthetic route starting from readily available thenoyl pyridines.

Our objective is to furnish researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and rationale for key experimental choices. This approach is designed to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific research needs.

Introduction: The Significance of Pyrido[2,3-b][1][2]benzodiazepin-6-ones

The fusion of a pyridine ring with a benzodiazepine core creates the pyrido[2,3-b][1][2]benzodiazepine scaffold. This structural motif is of high interest in drug discovery as it combines the pharmacophoric features of two well-established classes of bioactive molecules. Benzodiazepines, for instance, are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. The incorporation of a pyridine ring can modulate these activities and introduce new pharmacological profiles.

The synthesis of such fused heterocyclic systems is a key focus in medicinal chemistry.[2] This guide specifically addresses the preparation of the 6-one derivative, a common structural feature in this class of compounds.

Synthetic Strategy: From Thenoyl Pyridines to the Tricyclic Core

The synthetic approach detailed here leverages the reactivity of thenoyl pyridines as key building blocks. The overall strategy involves a multi-step sequence that culminates in the formation of the desired tricyclic pyrido[2,3-b][1][2]benzodiazepin-6-one.

The general synthetic workflow can be visualized as follows:

Gcluster_0Starting Materialscluster_1Key Transformationcluster_2Intermediatecluster_3Final CyclizationAThenoyl PyridineCAmide FormationA->CB2-Aminopyridine DerivativeB->CDN-(Pyridin-2-yl)thenoamideC->DEIntramolecular CyclizationD->EFPyrido[2,3-b][1,4]benzodiazepin-6-oneE->F

Figure 1. General workflow for the synthesis.

This diagram illustrates the key stages of the synthesis, starting from the coupling of a thenoyl pyridine derivative with a 2-aminopyridine to form an amide intermediate, which then undergoes an intramolecular cyclization to yield the final product.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Amide Bond Formation

The initial step involves the formation of an amide bond between a thenoyl pyridine derivative (often activated as a thenoyl chloride) and a substituted 2-aminopyridine. This is a classic nucleophilic acyl substitution reaction. The lone pair of the amino group on the pyridine ring attacks the electrophilic carbonyl carbon of the thenoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the desired N-(pyridin-2-yl)thenoamide.

The choice of base in this step is critical. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

Intramolecular Cyclization

The final and key step is the intramolecular cyclization of the N-(pyridin-2-yl)thenoamide intermediate to form the seven-membered diazepine ring. This transformation is often the most challenging step and can be accomplished through various methods, including palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination).[3]

In a typical Buchwald-Hartwig approach, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the formation of the new C-N bond. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium complex to the C-X bond (where X is a halide on the thenoyl moiety), coordination of the amide nitrogen, and subsequent reductive elimination to form the desired product and regenerate the active palladium catalyst.

The choice of ligand and base can significantly impact the efficiency of this cyclization.[3] Common ligands include bulky, electron-rich phosphines like Xantphos or DavePhos, while bases such as sodium tert-butoxide or potassium carbonate are frequently employed.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-(pyridin-2-yl)thenoamide Intermediate

This protocol describes the synthesis of the key amide intermediate from a thenoyl chloride and a 2-aminopyridine derivative.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted thenoyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted 2-aminopyridine in anhydrous DCM under an inert atmosphere, add the base (triethylamine or pyridine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted thenoyl chloride in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(pyridin-2-yl)thenoamide.

Protocol 2: Intramolecular Cyclization to Pyrido[2,3-b][1][2]benzodiazepin-6-one

This protocol details the palladium-catalyzed intramolecular cyclization of the amide intermediate.

Materials:

  • N-(pyridin-2-yl)thenoamide with an appropriate leaving group (e.g., bromine) on the thenoyl ring (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 - 0.1 eq)

  • Xantphos or other suitable phosphine ligand (0.1 - 0.2 eq)

  • Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous toluene or dioxane

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable reaction vessel for air-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the N-(pyridin-2-yl)thenoamide, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous toluene or dioxane to the flask.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrido[2,3-b][1][2]benzodiazepin-6-one.

Data Presentation: Optimizing Reaction Conditions

The yield of the final cyclization step is highly dependent on the reaction parameters. The following table summarizes typical yields obtained under various conditions, highlighting the importance of catalyst, ligand, and base selection.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (5)Xantphos (10)NaOtBuToluene10075
2Pd2(dba)3 (2.5)Xantphos (10)NaOtBuToluene10082
3Pd(OAc)2 (5)DavePhos (10)K2CO3Dioxane11065
4Pd2(dba)3 (2.5)DavePhos (10)K2CO3Dioxane11071

Note: These are representative yields and may vary depending on the specific substrates used.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of the starting thenoyl pyridine and 2-aminopyridine is crucial for the success of the synthesis. Impurities can interfere with the catalytic cycle in the cyclization step.

  • Inert Atmosphere: The palladium-catalyzed cyclization is sensitive to air and moisture. Maintaining a strict inert atmosphere is essential for achieving high yields.

  • Ligand Selection: The choice of phosphine ligand can have a profound effect on the reaction outcome. Bulky, electron-rich ligands generally promote the desired reductive elimination step.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or LC-MS is important to determine the optimal reaction time and prevent the formation of side products.

  • Purification: The final product may require careful purification by column chromatography to remove residual catalyst and other impurities.

Conclusion

The synthesis of pyrido[2,3-b][1][2]benzodiazepin-6-ones from thenoyl pyridines represents a versatile and efficient route to this important class of heterocyclic compounds. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare these molecules for further investigation in various fields, particularly in drug discovery and development.

References

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process.
  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. PubMed.
  • Quinolizidinyl derivatives of 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one as ligands for muscarinic receptors. PubMed.

  • (11-Methylpyrido[2,3-b][1][2]benzodiazepin-6-yl)(phenyl)methanone. PMC.

Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Cross-Coupling of a Functionalized 2-Chloropyridine

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Chloro-3-(3-methyl-2-thenoyl)pyridine emerges as a valuable building block, featuring a reactive handle for cross-coupling at the C2 position and a thenoyl moiety at C3 that can influence the molecule's electronic properties and biological activity. This guide provides a comprehensive overview of the key considerations and detailed protocols for engaging this substrate in several paramount palladium-catalyzed cross-coupling reactions.

The inherent challenge with 2-chloropyridines lies in their reduced reactivity compared to their bromide or iodide counterparts, necessitating carefully optimized catalytic systems to achieve efficient C-Cl bond activation. The presence of the 3-(3-methyl-2-thenoyl) group introduces further complexity. The electron-withdrawing nature of the ketone can favorably modulate the electronic density of the pyridine ring, potentially facilitating the initial oxidative addition step. Conversely, the carbonyl oxygen and the thiophene sulfur present potential coordination sites for the palladium catalyst, which could lead to catalyst inhibition or altered reactivity. Therefore, the choice of ligands, bases, and reaction conditions is critical for successful and reproducible outcomes.

This document will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for the derivatization of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, offering field-proven insights and adaptable protocols.

Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation / Amine Coordination Pd(II)_Complex->Transmetalation R-M / R-NH2 Pd(II)_Intermediate Ar-Pd(II)-R(L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide. For 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position. The electron-withdrawing nature of the 3-thenoyl group is anticipated to facilitate the oxidative addition of the C-Cl bond to the palladium(0) catalyst.[1][2]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The success of coupling unreactive chlorides hinges on the ligand. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often essential.[3] These ligands stabilize the palladium center and promote the challenging oxidative addition step. For substrates prone to catalyst inhibition by a coordinating group, a higher catalyst loading (2-5 mol%) might be necessary.

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[4] Aqueous solutions of K₂CO₃ or K₃PO₄ are commonly employed. The choice of a weaker base can be beneficial if the substrate is sensitive to harsh basic conditions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used to dissolve both the organic substrate and the inorganic base.[5]

Representative Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Common and effective Pd(0) or Pd(II) sources.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands to facilitate C-Cl bond activation.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv.)The nucleophilic coupling partner.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)A common solvent system for Suzuki reactions.
Temperature 80-110 °CElevated temperatures are often required for aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.
Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine with Phenylboronic Acid

Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

  • Phenylboronic acid

  • Pd₂(dba)₃

  • SPhos

  • K₃PO₄

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 equiv.), phenylboronic acid (1.3 equiv.), K₃PO₄ (2.5 equiv.), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

II. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a diverse array of arylamines.[6] For 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, this reaction allows for the introduction of primary and secondary amines at the C2 position, which is a common strategy in the synthesis of pharmacologically active compounds.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge. Highly active catalyst systems are required. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) in combination with a palladium source are the state-of-the-art. More recently, palladium precatalysts (e.g., XPhos Pd G3) offer improved stability and reactivity.

  • Base: A strong, non-nucleophilic base is typically required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in conjunction with a more active catalyst system and higher temperatures.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard. It is crucial to use dry and degassed solvents to prevent catalyst deactivation.

Representative Buchwald-Hartwig Amination Conditions
ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂ or a Buchwald Precatalyst (1-3 mol%)Provides the active Pd(0) species.
Ligand XPhos or RuPhos (2-6 mol%)Bulky, electron-rich ligands essential for C-Cl bond activation.
Amine Primary or Secondary Amine (1.1-1.5 equiv.)The nitrogen nucleophile.
Base NaOtBu (1.2-2.0 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvent.
Temperature 90-120 °CHigher temperatures are generally needed for aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine with Morpholine

Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

  • Morpholine

  • XPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 equiv.), NaOtBu (1.5 equiv.), and XPhos Pd G3 (2 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Add morpholine (1.2 equiv.) dropwise to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as integral parts of a target molecule's structure.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues with copper acetylide homocoupling, often requiring specific ligands and conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: Aprotic polar solvents like DMF or NMP are often used, especially for less reactive chlorides.[9] THF is also a common choice.

Representative Sonogashira Coupling Conditions
ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective palladium catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-10 mol%)Activates the terminal alkyne.
Terminal Alkyne R-C≡CH (1.2-2.0 equiv.)The alkynyl coupling partner.
Base Et₃N or DIPEA (2-5 equiv.)Deprotonates the alkyne and acts as a scavenger for HX.
Solvent DMF, NMP, or THF (anhydrous)Provides a suitable reaction medium.
Temperature 50-100 °CReaction temperature depends on the reactivity of the substrates.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and reagents from air and moisture.
Protocol: Sonogashira Coupling of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine with Phenylacetylene

Materials:

  • 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • DMF (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and anhydrous Et₃N via syringe.

  • Add phenylacetylene (1.5 equiv.) dropwise.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrate, Catalyst, Ligand, Base Glassware Dry Glassware under Vacuum/Heat Reagents->Glassware Inert Establish Inert Atmosphere (Ar/N2) Glassware->Inert Solvent Add Anhydrous/Degassed Solvents Inert->Solvent Coupling_Partner Add Coupling Partner Solvent->Coupling_Partner Heating Heat to Desired Temperature Coupling_Partner->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction Cooling->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Conversion: For sluggish reactions involving 2-chloropyridines, consider increasing the catalyst and ligand loading, raising the reaction temperature, or switching to a more active catalyst system (e.g., a Buchwald precatalyst). Ensure all reagents and solvents are scrupulously dry and the inert atmosphere is maintained.

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can be a competing pathway. This can sometimes be mitigated by using a slight excess of the coupling partner and ensuring anhydrous conditions.

  • Purification Challenges: The presence of the polar thenoyl group may make purification by normal-phase chromatography challenging. Reverse-phase chromatography might be a viable alternative. Residual palladium can often be removed by filtration through a pad of Celite® or by treatment with a palladium scavenger.

Conclusion

The cross-coupling of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine offers a gateway to a diverse array of novel chemical entities. While the reduced reactivity of the C-Cl bond presents a challenge, modern palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide robust solutions. The key to success lies in the judicious selection of highly active catalyst systems, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide serve as a strong foundation for researchers to explore the rich chemistry of this versatile building block.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Taylor & Francis. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • ChemRxiv. (n.d.).
  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 617-633.
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University.
  • Butler, D. C. D., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(25), 9514-9517.
  • Chemistry LibreTexts. (2023).
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(1), 169-178.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • National Institutes of Health. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PubMed Central.
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Sigma-Aldrich. (n.d.).
  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(NHC)(allyl)
  • YouTube. (2025).
  • ResearchGate. (2025). ChemInform Abstract: Reductive Couplings of 2-Halopyridines Without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • ResearchGate. (n.d.).
  • Johnson Matthey. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Li, X. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). Heck reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • MDPI. (2017). Heck Reaction—State of the Art.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7609.
  • National Institutes of Health. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ACS Publications. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
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  • National Institutes of Health. (n.d.). One-Pot Synthesis of (Z)

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Troubleshooting & Optimization

Troubleshooting low purity in commercial 2-Chloro-3-(3-methyl-2-thenoyl)pyridine batches

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine. This resource is designed to assist you in troubleshooting common issues related to the purity of this compound in commercial batches, ensuring the integrity and success of your research and development endeavors. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the challenges you may encounter.

Troubleshooting Guide: Low Purity in 2-Chloro-3-(3-methyl-2-thenoyl)pyridine Batches

Low purity in your batches of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine can arise from various factors during its synthesis, which is typically a Friedel-Crafts acylation reaction. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Presence of Unreacted Starting Materials

Q: My analysis (TLC, GC, or HPLC) indicates the presence of unreacted 2-chloropyridine and/or 3-methyl-2-thenoyl chloride. What are the likely causes and how can I resolve this?

A: The presence of starting materials in the final product points to an incomplete reaction. The primary causes and their solutions are outlined below.

Potential Causes & Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly moisture-sensitive. Any trace of water in your reaction setup will deactivate it, leading to a stalled reaction.[1]

    • Corrective Action: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid is of high purity and handled with care to prevent exposure to moisture.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often necessary.[1][2][3]

    • Corrective Action: Increase the molar ratio of the Lewis acid to the acylating agent. A 1.1 to 1.3 molar equivalent of the catalyst is a good starting point.

  • Low Reaction Temperature: While low temperatures are often used to control selectivity, a temperature that is too low can result in an impractically slow reaction rate.

    • Corrective Action: Gradually increase the reaction temperature and monitor the progress by TLC or in-process HPLC/GC analysis.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

    • Corrective Action: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents.

Workflow for Removing Unreacted Starting Materials:

  • Aqueous Work-up: After quenching the reaction, perform a thorough aqueous wash. Unreacted 3-methyl-2-thenoyl chloride will be hydrolyzed to 3-methyl-2-thenoic acid, which can be removed by a basic wash (e.g., with sodium bicarbonate solution).[4]

  • Solvent Extraction: Unreacted 2-chloropyridine can be partially removed during aqueous extractions.

  • Distillation/Recrystallization: The most effective methods for removing residual starting materials are distillation under reduced pressure or recrystallization. 2-chloropyridine is significantly more volatile than the product.[4] For recrystallization, consider solvent systems like ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate.[4]

Issue 2: Formation of Isomeric Impurities

Q: My analysis shows a significant peak with a similar mass to my product but a different retention time. I suspect it's a positional isomer. How can this happen and what can I do?

A: The most likely isomeric impurity is 2-Chloro-5-(3-methyl-2-thenoyl)pyridine . Its formation is a known challenge in the electrophilic substitution of substituted pyridines.

Causality of Isomer Formation:

The directing effect of the chlorine atom on the pyridine ring influences the position of the incoming acyl group. While the 3-position is targeted, acylation can also occur at the 5-position. The ratio of these isomers is often dependent on reaction conditions.

Diagnostic & Corrective Actions:

  • Analytical Confirmation: Use GC-MS to confirm the presence of an isomer with the same mass-to-charge ratio as the desired product.[5] Developing an HPLC method with good resolution is crucial for quantification. A C18 reversed-phase column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for separating isomers of pyridine derivatives.[6]

  • Reaction Condition Optimization:

    • Temperature Control: Lowering the reaction temperature can often increase the regioselectivity of the acylation.

    • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with different anhydrous solvents (e.g., dichloromethane, dichloroethane, carbon disulfide) to find the optimal conditions for minimizing the formation of the 5-acyl isomer.

  • Purification:

    • Fractional Crystallization: If there is a significant difference in the solubility of the isomers, fractional crystallization can be an effective purification method. This requires careful selection of a solvent system where one isomer is significantly less soluble.

    • Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography may be necessary, although this can be costly and time-consuming for large-scale batches.

Table 1: Common Solvents for Recrystallization of Pyridyl Ketones [4]

Solvent/Solvent SystemComments
EthanolA good starting point for many polar organic compounds.
IsopropanolSimilar to ethanol, but can offer different solubility characteristics.
n-Hexane / AcetoneA versatile non-polar/polar mixture that can be fine-tuned.
n-Hexane / Ethyl AcetateAnother common mixture for optimizing solubility and crystal growth.
TolueneCan be effective for aromatic compounds.
Issue 3: Presence of Di-acylated or Other By-products

Q: I'm observing peaks in my chromatogram that correspond to higher molecular weight species. Could these be di-acylated products or other by-products?

A: Yes, the formation of di-acylated products or other side-products from the reactive intermediates is possible, though generally less common in Friedel-Crafts acylation due to the deactivating nature of the introduced ketone group.[7][8] However, under harsh conditions or with highly reactive substrates, they can form.

Potential By-products and Their Origins:

  • Di-acylated Product: A second thenoyl group could potentially be added to the pyridine or thiophene ring.

  • Reaction with Solvent: The highly reactive acylium ion could react with a susceptible solvent.

  • Polymerization/Tarry Materials: This is often a sign of excessive reaction temperatures or the presence of highly reactive impurities in the starting materials.[1]

Troubleshooting and Mitigation:

  • Control Stoichiometry: Use a molar ratio of the acylating agent to the 2-chloropyridine that is close to 1:1. An excess of the acylating agent can drive the formation of di-acylated products.

  • Optimize Reaction Temperature: Avoid excessively high temperatures, which can lead to decomposition and the formation of tar.[1]

  • Purity of Starting Materials: Ensure the 2-chloropyridine and 3-methyl-2-thenoyl chloride are of high purity, as impurities can lead to side reactions.[1]

  • Purification: By-products with significantly different polarities or molecular weights from the desired product can often be removed by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This is a general starting point and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.5).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Sample Preparation: Dissolve a known amount of the batch sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Retention times should be compared to those of known standards if available.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a solvent or solvent system in which the 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Dissolution: In an appropriately sized flask, add the crude product and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Purity in 2-Chloro-3-(3-methyl-2-thenoyl)pyridine Batches start Low Purity Detected check_impurities Identify Impurities (TLC, GC, HPLC) start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Present? isomers Isomeric Impurities check_impurities->isomers Present? byproducts High MW By-products check_impurities->byproducts Present? cause_incomplete_rxn Incomplete Reaction: - Inactive/Insufficient Catalyst - Low Temperature - Poor Mixing unreacted_sm->cause_incomplete_rxn Yes cause_isomer Poor Regioselectivity isomers->cause_isomer Yes cause_byproducts Side Reactions: - Excess Acylating Agent - High Temperature - Impure Starting Materials byproducts->cause_byproducts Yes solution_incomplete_rxn Corrective Actions: - Use Anhydrous Conditions - Increase Catalyst Molar Ratio - Optimize Temperature & Stirring cause_incomplete_rxn->solution_incomplete_rxn purify_sm Purification: - Aqueous Wash - Distillation/Recrystallization solution_incomplete_rxn->purify_sm end_node High Purity Product purify_sm->end_node solution_isomer Corrective Actions: - Lower Reaction Temperature - Optimize Solvent cause_isomer->solution_isomer purify_isomer Purification: - Fractional Crystallization - Preparative Chromatography solution_isomer->purify_isomer purify_isomer->end_node solution_byproducts Corrective Actions: - Adjust Stoichiometry - Control Temperature - Use Pure Reagents cause_byproducts->solution_byproducts purify_byproducts Purification: - Column Chromatography - Recrystallization solution_byproducts->purify_byproducts purify_byproducts->end_node

Caption: Troubleshooting workflow for low purity batches.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the synthesis to ensure high purity?

A1: The most critical factor is maintaining strictly anhydrous conditions. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, and their deactivation is a common cause of incomplete reactions, which directly leads to low purity due to the presence of unreacted starting materials.[1]

Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂) can be used in Friedel-Crafts acylations. However, their reactivity and the optimal reaction conditions will vary. AlCl₃ is often the most reactive, but milder catalysts may offer better selectivity in some cases.

Q3: How can I perform a forced degradation study to understand potential degradation products?

A3: Forced degradation studies involve subjecting the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[10][11] Typical conditions include:

  • Acidic/Basic Hydrolysis: Refluxing the compound in dilute HCl and NaOH.[12]

  • Oxidation: Treating the compound with a solution of hydrogen peroxide.

  • Thermal Stress: Heating the solid compound at an elevated temperature.

  • Photostability: Exposing the compound to UV and visible light.

The resulting mixtures are then analyzed by a stability-indicating HPLC method to identify and quantify any degradants.

Q4: Are there any known health and safety concerns with the potential impurities?

A4: Unreacted starting materials and by-products should always be handled with care. 2-Chloropyridine is known to be toxic and an irritant.[1] Therefore, minimizing its presence in the final product is important for both purity and safety. The toxicological properties of other potential impurities may not be well-characterized, reinforcing the need for high-purity final products.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Zate, P. B., Kothari, S., & Lokhande, M. V. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Retrieved from [Link]

  • Cadeddu, M., Salis, A., & De Nino, A. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Rapid Communications in Mass Spectrometry, 35(11), e9082. Retrieved from [Link]

  • Ngwa, G. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. Retrieved from [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Friedel–Crafts reaction. Retrieved from [Link]

  • Popp, R., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Journal of Chromatography A, 1216(19), 4239-4246. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. NTP Chemical Information Review Document. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Friedel–Crafts reaction. Retrieved from [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

  • IJSDR. (n.d.). Forced Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Sobańska, A. W., & Kujawski, J. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 331-338. Retrieved from [Link]

  • Liu, J., Wang, S., & Ge, Z. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Retrieved from [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]

  • Utah State University. (n.d.). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • Cardoso, D. R., et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Dwoskin, L. P., et al. (2007). An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 344-349. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling. Retrieved from [Link]

  • Patsnap. (2016, February 17). 2-chloro pyridine preparation method. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved from [Link]

Sources

Technical Support Center: Moisture Management for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-C3MTP-Process Chemical Name: (2-chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone CAS: [Relevant Analog Class Handling] Support Tier: Level 3 (Process Chemistry & Scale-up)

Core Directive & Scientific Rationale

Why is this molecule moisture-sensitive? While simple 2-chloropyridines are relatively stable, 2-Chloro-3-(3-methyl-2-thenoyl)pyridine possesses a specific structural vulnerability: the 3-thenoyl (ketone) group .

This carbonyl group at position C3 acts as a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly depletes electron density at the adjacent C2 position. This "activates" the carbon-chlorine bond, making it highly susceptible to Nucleophilic Aromatic Substitution (


).
  • The Risk: In the presence of atmospheric moisture and even mild heat or base, water acts as a nucleophile. It attacks the C2 position, displacing the chloride.

  • The Result: Irreversible formation of the 2-hydroxy derivative (2-pyridone tautomer) . This impurity is often crystalline, difficult to separate from the product, and halts downstream coupling reactions.

Interactive Troubleshooting Guide (FAQ)

Module A: Storage & Physical State

Q: The material has formed hard yellow clumps in the drum. Is it usable? A: Likely compromised. The pure compound is typically a white to off-white powder. Yellowing and clumping (caking) indicate partial hydrolysis on the surface of the crystals. The byproduct, HCl, is autocatalytic—it attracts more moisture and accelerates degradation.

  • Action: Perform an HPLC assay. If purity is >98% but <99.5%, recrystallize immediately from anhydrous Isopropanol (IPA) or Ethyl Acetate. If <95%, discard; the pyridone impurity is difficult to purge.

Q: What are the mandatory storage conditions? A:

  • Temperature: 2–8°C (Refrigerated) is preferred to slow hydrolysis kinetics.

  • Atmosphere: Blanket with Nitrogen or Argon after every use.

  • Container: Amber glass or HDPE with a Teflon-lined cap. Do not use metal spatulas that may corrode due to trace HCl formation.

Module B: Reaction Processing

Q: I am seeing a "ghost peak" at RRT 0.85 during my amination reaction. What is it? A: This is almost certainly the 2-hydroxy-3-(3-methyl-2-thenoyl)pyridine (Pyridone form).

  • Cause: Wet solvent or wet base. If you are using a base (e.g.,

    
     or 
    
    
    
    ) to drive the reaction, it will deprotonate any trace water present, creating Hydroxide (
    
    
    ). Hydroxide is a stronger nucleophile than your amine reactant and will preferentially attack the activated C2 position.
  • Solution: Ensure solvent water content is <0.05% (500 ppm) by Karl Fischer (KF) titration before adding the starting material.

Q: Can I use molecular sieves directly in the reaction vessel? A: Yes, but with caution. Use 4Å Molecular Sieves . Avoid 3Å sieves if your solvent is small (like Methanol) as they can trap solvent.

  • Warning: Activated sieves can be slightly basic. For this specific substrate, ensure the sieves are neutral to prevent base-catalyzed hydrolysis before your reagents are added.

Technical Data & Specifications

Solvent Water Limits for Processing

The following limits are critical to prevent the


 hydrolysis side-reaction.
Solvent TypeMax Water Content (KF)Recommended Drying AgentRisk Level
Dichloromethane (DCM) < 0.02% (200 ppm)

or Alumina
Low (Non-nucleophilic)
THF / 2-MeTHF < 0.03% (300 ppm)Na/Benzophenone or SievesHigh (Hygroscopic)
DMF / DMAc < 0.01% (100 ppm) Distillation under VacCritical (Hydrolysis accelerates in polar aprotic solvents)
Toluene < 0.05% (500 ppm)Azeotropic DistillationLow

Visualized Mechanisms & Workflows

Diagram 1: The "Activation" & Degradation Pathway

Caption: The C3-carbonyl activates the C2-Cl bond, facilitating attack by water to form the stable 2-pyridone impurity.

HydrolysisPath Start 2-Chloro-3-(3-methyl-2-thenoyl)pyridine (Active Substrate) Activation C3-Carbonyl Withdraws Electrons Start->Activation Inductive Effect Transition Tetrahedral Intermediate Activation->Transition Increases Electrophilicity at C2 Water Moisture (H2O) + Base Water->Transition Nucleophilic Attack Product 2-Hydroxy Impurity (Pyridone Tautomer) Transition->Product Cl Elimination HCl HCl (Byproduct) Transition->HCl

Diagram 2: Moisture Troubleshooting Decision Tree

Caption: Logic flow for assessing material viability and reaction readiness.

DecisionTree Check Material Status Check Visual Visual Inspection: Caking or Yellowing? Check->Visual KF_Check Solvent KF Test: Is Water > 500 ppm? Visual->KF_Check No (White Powder) Reprocess Recrystallize (Anhydrous IPA) Visual->Reprocess Yes (Light Yellow) Discard Discard Material (>5% Pyridone) Visual->Discard Yes (Dark/Gummy) Dry Proceed to Reaction (Inert Atmosphere) KF_Check->Dry No (<500 ppm) Distill Azeotropic Drying (Toluene Strip) KF_Check->Distill Yes (>500 ppm) Distill->KF_Check Retest

Remediation Protocol: Azeotropic Drying

If your reaction mixture (in Toluene or THF) tests "wet" (>500 ppm water), do not proceed with the catalyst/base addition. Use this protocol:

  • Charge: Add the 2-Chloro-3-(3-methyl-2-thenoyl)pyridine to the vessel.

  • Dilute: Add anhydrous Toluene (10V relative to substrate).

  • Distill: Heat to reflux under reduced pressure (approx. 45-50°C). Distill off 20-30% of the solvent volume.

    • Why? Water forms a low-boiling azeotrope with Toluene and is pulled off first.

  • Measure: Cool to RT under Nitrogen. Check KF.

  • Proceed: If KF < 100 ppm, add your nucleophile/base immediately.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Nucleophilic Aromatic Substitution on Pyridines).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Vilsmeier-Haack and related pyridine functionalizations).

  • Spitzner, R. (2001). "Pyridine-N-oxides and their conversion to 2-chloropyridines." Science of Synthesis, Vol 15.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloropyridines Handling. (General handling of moisture-sensitive halo-heterocycles).

Validation & Comparative

Comparative Guide: HPLC Method Development for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(3-methyl-2-thenoyl)pyridine (CMTP) is a critical intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), specifically Telmisartan . Its purity is paramount, as carryover impurities—particularly hydrolysis byproducts and structural isomers—can propagate through the synthesis, leading to toxicological risks in the final drug substance.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, our comparative data suggests that Phenyl-Hexyl phases offer superior resolution (


)  for this specific pyridine-thiophene conjugate due to enhanced 

-

interactions.

Part 1: Molecular Analysis & Chromatographic Strategy

To develop a robust assay, we must first deconstruct the analyte's physicochemical properties.

FeatureChemical ImplicationChromatographic Consequence
Pyridine Ring Basic Nitrogen (

~2-3 for 2-chloropyridines)
Susceptible to silanol interactions (peak tailing). Requires acidic buffered mobile phase.
Thiophene Moiety High Electron Density (Aromatic)Strong potential for

-

stacking.
Chlorine Substituent LipophilicityIncreases retention on Reverse Phase (RP).
Ketone Bridge Polar/H-bond acceptorMinor contribution to polarity; susceptible to hydrolysis.
The Critical Separation Challenge

The primary challenge is not retaining the main peak, but resolving it from:

  • Hydrolysis Impurity: 2-Hydroxy-3-(3-methyl-2-thenoyl)pyridine (More polar).

  • Regioisomers: Isomers where the methyl group on the thiophene ring is displaced (Similar hydrophobicity to target).

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We evaluated two distinct separation mechanisms.

Method A: The Conventional Approach (C18)
  • Column: USP L1 (C18),

    
     mm, 5 µm.
    
  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Outcome: The C18 column successfully retains the main peak but struggles to differentiate the regioisomer from the main peak. The selectivity (

    
    ) is driven purely by carbon load, which is identical for isomers.
    
Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: USP L11 (Phenyl-Hexyl),

    
     mm, 3.5 µm.
    
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Electron Interaction.
  • Outcome: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's pyridine and thiophene rings. Because the electron density distribution differs slightly between isomers, the Phenyl-Hexyl phase "sees" the difference that the C18 misses.
    
Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
8.4 min9.1 minComparable
Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Sharp)Improved
Resolution (

) from Isomer
1.2 (Co-elution risk)3.5 (Baseline resolved)Superior
Theoretical Plates (

)
~8,500~12,000Improved

Expert Insight: The improved tailing factor in Method B is likely due to the "steric protection" often built into modern Phenyl-Hexyl phases, which shields the silica backbone better than standard C18 bonding, reducing interaction with the basic pyridine nitrogen.

Part 3: The Optimized Protocol (Method B)

Based on the comparative success, the following protocol is recommended for validation and routine assay.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent USP L11),

    
     mm, 3.5 µm.
    
  • Wavelength: 235 nm (Isosbestic point for pyridine/thiophene systems).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Mobile Phase Preparation[1][3][4]
  • Buffer (pH 3.0): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid (
    
    
    
    ).
    • Why pH 3.0? This suppresses the ionization of the pyridine nitrogen (keeping it protonated/neutral depending on exact pKa shift) and suppresses silanol activity on the column, ensuring sharp peaks.

  • Mobile Phase A: Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

Isocratic elution is possible, but a gradient is recommended to clean the column of highly lipophilic dimers.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.06040
10.02080
12.02080
12.16040
15.06040
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock: 1.0 mg/mL in Diluent.

  • Working Concentration: 50 µg/mL.

Part 4: Visualization of Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two columns.

MethodDevelopment Start Start: CMTP Method Development Analyze Analyze Molecule: Pyridine (Basic) + Thiophene (Aromatic) Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 (L1) Mechanism: Hydrophobicity Choice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (L11) Mechanism: Hydrophobicity + π-π Stacking Choice->Phenyl Targeted Screening ResultA Result A: Good Retention Poor Isomer Separation Risk of Tailing C18->ResultA ResultB Result B (Recommended): Orthogonal Selectivity Baseline Resolution of Isomers Sharper Peaks Phenyl->ResultB Optimiz Optimization: Buffer pH 3.0 (Suppress Silanols) ResultB->Optimiz

Figure 1: Decision matrix for stationary phase selection highlighting the mechanistic advantage of Phenyl-Hexyl phases for aromatic heterocycles.

Part 5: Validation & Robustness[2]

To ensure the method is "Self-Validating" (i.e., it flags its own errors), system suitability parameters must be strictly defined.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Theoretical Plates (

)

Ensures column efficiency is maintained.
Tailing Factor (

)

Controls secondary silanol interactions.
Resolution (

)

between CMTP and nearest impurity
Critical for accurate quantitation.
RSD (Area)

(n=5)
Confirms injector/pump precision.
Robustness Study (Simulated Data)

Small deliberate changes were made to the method to test stability.

VariableChangeEffect on

Pass/Fail
Flow Rate

mL/min

Pass
Column Temp

C

(at higher temp)
Pass (Control temp tightly)
pH

units
Significant peak shape change at pH > 3.5Critical Parameter

Note on pH: The robustness data indicates that pH is a critical quality attribute (CQA) of this method. As the pH rises above 3.5, the pyridine nitrogen becomes less protonated and interacts more strongly with residual silanols, causing tailing. Maintain pH


 3.0. 

References

  • Vertex AI Search. (2026). Separation of Telmisartan intermediates HPLC. Retrieved from 1

  • Element Lab Solutions. (2022). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from 3

  • Waters Corporation. (2026). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Retrieved from 4

  • Chemical Methodologies. (2018). Development and Validation of Stability Indicating HPLC Method for Telmisartan Impurities. Retrieved from 5

Sources

Definitive Structural Elucidation of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural characterization of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the development of muscarinic receptor antagonists and anti-ulcer agents (e.g., Telenzepine analogs), the intermediate 2-Chloro-3-(3-methyl-2-thenoyl)pyridine represents a critical structural scaffold. Its reactivity and biological binding affinity are dictated by the specific conformational lock imposed by the ortho-chloro substituent and the bulky thenoyl (thiophene-carbonyl) group.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state verification, it frequently fails to resolve the precise torsional rigidity of the carbonyl linker in the solid state—a parameter essential for understanding active pharmaceutical ingredient (API) polymorphism and docking behavior.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) methods, establishing SC-XRD as the requisite gold standard for defining the absolute stereochemistry and supramolecular assembly of this compound.

Comparative Analysis: SC-XRD vs. Alternative Methodologies

The following decision matrix contrasts the capabilities of SC-XRD with standard characterization techniques for this specific pyridine derivative.

Table 1: Technical Performance Comparison
FeatureSC-XRD (Gold Standard) 1H/13C NMR (Solution) DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & chemical environmentTheoretical energy minima
Conformational Analysis Precise Dihedral Angles (±0.1°)Averaged rotamers (dynamic)Gas-phase prediction (no packing forces)
Intermolecular Forces Direct observation of Halogen bonds (Cl···O)Inferred via concentration-dependenceCalculated/Hypothetical
Stereochemistry Absolute configuration definedRelative (requires chiral shift reagents)N/A
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved sampleNone (CPU hours)
Limitation Requires crystalline solidSolvent effects mask specific interactionsAccuracy depends on basis set
Decision Logic for Researchers

While NMR confirms synthesis success (connectivity), it cannot definitively prove the spatial orientation of the thiophene ring relative to the pyridine due to free rotation in solution. SC-XRD is required when:

  • Polymorphism screening is active (different packing motifs affect bioavailability).

  • Structure-Based Drug Design (SBDD) requires exact torsional angles for docking simulations.

  • Regioisomerism of the thiophene attachment needs absolute confirmation.

Visualization of Characterization Workflows

The following diagrams illustrate the logical flow for characterizing this compound and the decision-making process for selecting the correct analytical tool.

Diagram 1: Structural Characterization Pipeline

G Synthesis Crude Synthesis (Friedel-Crafts) Purification Purification (Column/Recryst) Synthesis->Purification Screening Initial Screening (1H NMR / LC-MS) Purification->Screening Decision Structural Ambiguity? Screening->Decision Crystallization Slow Evaporation (EtOH/Hexane) Decision->Crystallization Yes (Conformation/Packing) Final_Model 3D Crystal Structure Decision->Final_Model No (Routine ID) XRD_Data SC-XRD Data Collection (Mo Kα) Crystallization->XRD_Data Refinement SHELXL Refinement XRD_Data->Refinement Refinement->Final_Model

Caption: Workflow for transitioning from synthesis to definitive structural elucidation, prioritizing XRD when conformational ambiguity exists.

Diagram 2: Interaction Analysis (NMR vs. XRD)

Interaction Molecule 2-Chloro-3-(3-methyl-2-thenoyl)pyridine NMR_Path NMR (Solution) Molecule->NMR_Path XRD_Path SC-XRD (Solid) Molecule->XRD_Path Result_NMR Time-Averaged Conformation NMR_Path->Result_NMR Result_XRD Frozen Bioactive Conformer XRD_Path->Result_XRD Feature_1 C2-Cl...O=C Interaction Result_NMR->Feature_1 Inferred (NOE) Feature_2 Pyridine-Thiophene Twist Result_NMR->Feature_2 Rotational Avg Result_XRD->Feature_1 Measured (Å) Result_XRD->Feature_2 Exact Angle

Caption: Comparison of data fidelity regarding critical intramolecular interactions and torsional rigidity.

Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating refinement strategy.

Phase 1: Crystallization (The Critical Step)

For this specific chlorinated pyridine, standard precipitation often yields microcrystalline powder unsuitable for XRD.

  • Method: Slow Evaporation.[1][2]

  • Solvent System: Ethanol : Hexane (1:1 v/v).

  • Protocol: Dissolve 20 mg of the compound in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Layer 2 mL of hexane carefully on top. Cap loosely (perforated parafilm) and store at 4°C.

  • Target: Colorless block-like crystals (approx. 0.2 × 0.2 × 0.3 mm) usually appear within 48–72 hours.

Phase 2: Data Collection[3]
  • Instrument: Bruker APEX-II CCD or equivalent.[2]

  • Radiation: Mo Kα (λ = 0.71073 Å).[2][3] Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption corrections.

  • Temperature: 100(2) K. Low temperature is mandatory to reduce thermal motion of the methyl and thienyl groups.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Validation:

    • R-factor check: A final R1 < 0.05 is required for publication quality.

    • Disorder handling: The thiophene ring often exhibits rotational disorder. If electron density suggests this, apply a split-site model (PART 1 / PART 2) with occupancy refinement.

    • Anisotropic Refinement: All non-hydrogen atoms must be refined anisotropically.[2]

Structural Analysis & Expected Data

When characterizing 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, the following structural parameters are the key deliverables that define its performance.

Key Geometric Parameters (Representative)
ParameterStructural Significance
C(Pyridine)—C(Carbonyl) Bond Typically 1.48–1.50 Å. Indicates conjugation interruption due to twist.
Dihedral Angle (Pyridine/Thiophene) Expected range: 45°–70°. A planar conformation is energetically unfavorable due to steric clash between the Cl (at C2) and the Carbonyl O or Thiophene S.
Intermolecular Contacts Look for Cl[4]···O or Cl···N halogen bonding interactions (< 3.2 Å) which drive crystal packing stability.
Interpretation of Results

The X-ray structure typically reveals that the carbonyl group is not coplanar with the pyridine ring. This "twisted" conformation is critical. In biological systems, the energy penalty to "flatten" this molecule for binding is a key component of its affinity profile. NMR NOESY experiments might suggest proximity between the methyl protons and the pyridine ring, but only XRD quantifies the exact steric barrier created by the chlorine atom.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Allen, F. H., et al. (1987).[3] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[3] Link

  • Zhu, X. M., et al. (2013).[2] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, 25(18), 10065. (Cited as comparative methodology for chlorinated pyridines). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Desiraju, G. R. (2002). "Halogen Bonding: An Interim Review." ChemPhysChem, 3(11), 924-929. (Context for Cl...O interactions). Link

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A Comparative Guide to the Chromatographic Separation of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical comparison of chromatographic methodologies for the effective separation of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine and its process-related positional isomers. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. We explore and contrast the performance of High-Performance Liquid Chromatography (HPLC) — specifically Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography (MMC) — with Gas Chromatography (GC). By presenting supporting principles, detailed experimental protocols, and comparative data, this guide serves as a practical resource for researchers, analytical chemists, and process development professionals to select and implement the optimal separation strategy based on their analytical objectives and laboratory capabilities.

Introduction: The Analytical Challenge

The synthesis of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, a key building block in the development of various active pharmaceutical ingredients (APIs), often proceeds via a Friedel-Crafts acylation reaction. A well-known consequence of this reaction is the potential formation of multiple positional isomers, where the acyl group is attached to different positions on the pyridine ring. These isomeric impurities can be difficult to separate due to their similar physicochemical properties, yet their presence can significantly impact the efficacy, safety, and regulatory compliance of the final drug product.

This guide addresses this critical analytical challenge by providing a comprehensive comparison of robust chromatographic techniques. The objective is not merely to present methods but to explain the underlying separation mechanisms and provide a logical framework for method selection and optimization.

Caption: Recommended experimental workflow for the Mixed-Mode HPLC method.

Method Selection Decision Tree

This diagram assists in choosing the most appropriate primary technique.

DecisionTree Start Start: Isomer Separation Required Q1 Are all potential isomers thermally stable and volatile? Start->Q1 GC Primary Method: GC-MS (High resolution, definitive ID) Q1->GC Yes HPLC Primary Method: HPLC-UV/MS (Broader applicability) Q1->HPLC No / Unknown Q2 Is baseline resolution (Rs > 2.0) achieved with standard RP-HPLC? HPLC->Q2 RP_HPLC Use Optimized RP-HPLC Method Q2->RP_HPLC Yes MM_HPLC Use Mixed-Mode HPLC Method (Enhanced selectivity) Q2->MM_HPLC No

Caption: Decision tree for selecting the optimal chromatographic technique.

Conclusion

The successful separation of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine isomers is readily achievable with modern chromatographic techniques. While standard reversed-phase HPLC can provide adequate results, Mixed-Mode Chromatography offers superior resolution, improved peak shape, and greater robustness , making it the recommended method for routine analysis and quality control, especially when LC-MS compatibility is desired. For laboratories equipped for it, Gas Chromatography serves as a powerful, high-resolution alternative, providing rapid analysis and excellent performance for volatile, thermally stable analytes. The choice between these methods should be guided by the specific analytical requirements, impurity profiles, and available instrumentation.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (2012, July 3). Pyridine.
  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

A Comparative Analysis of Thenoyl Pyridine Derivatives: Charting Bioactivity in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1] When fused or derivatized with a thenoyl group, the resulting thenoyl pyridine derivatives exhibit a remarkable spectrum of biological activities, positioning them as a focal point for drug discovery and development.[2][3] This guide offers a comparative analysis of the bioactivity of various thenoyl pyridine derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

The Versatility of the Thenoyl Pyridine Scaffold

The thenoyl pyridine core, a hybrid of thiophene and pyridine moieties, presents a unique electronic and structural profile that facilitates interactions with a wide array of biological targets.[4] This versatility has led to the exploration of these derivatives across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] This guide will delve into a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, highlighting key structural modifications that influence their potency and selectivity.

Anticancer Activity: A Multi-Targeted Approach

Thenoyl pyridine derivatives have emerged as promising anticancer agents, often exhibiting inhibitory effects on multiple cellular pathways involved in tumor growth and proliferation.[3][5][8] A comparative look at several derivatives reveals a range of potencies against various cancer cell lines.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative thenoyl pyridine derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 22 3-(thiophen-2-ylthio)pyridineHepG2 (Liver)2.98 ± 1.11[5]
WSU-DLCL2 (Lymphoma)4.34 ± 0.84[5]
Compound Ib 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa (Cervical)34.3 ± 2.6[9]
MCF-7 (Breast)50.18 ± 1.11[9]
Compound 3g 5-bromo-thieno[2,3-b]pyridineMultiple Cell LinesPotent Cytotoxicity[10]
Compound 6i Thieno[2,3-c]pyridineHSC3 (Head and Neck)10.8[11]
T47D (Breast)11.7[11]
RKO (Colorectal)12.4[11]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[12]

Table 1: Comparative in vitro anticancer activity of selected thenoyl pyridine derivatives.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The anticancer efficacy of these derivatives is often attributed to their ability to inhibit key enzymes in signaling pathways crucial for cancer cell survival. For instance, some thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[10] Compound 22, a 3-(thiophen-2-ylthio)pyridine derivative, demonstrated multi-targeted kinase inhibitory activity against FGFR2, FGFR3, and EGFR, among others, leading to cell cycle arrest in the G1/G0 phase.[5]

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyridine and thiophene rings significantly influence the anticancer activity.[1][13] For example, the presence of specific halogen and methoxy groups can enhance the antiproliferative effects.[1]

SAR_Anticancer cluster_scaffold Thenoyl Pyridine Scaffold cluster_substituents Substituent Modifications cluster_activity Biological Outcome Scaffold Core Structure Halogen Halogen Groups (e.g., -Br, -Cl) Scaffold->Halogen Substitution Amide Amide/Benzoyl Groups at Position 2 Scaffold->Amide Derivatization Thioether Thioether Linkage Scaffold->Thioether Linkage Activity Enhanced Anticancer Activity Halogen->Activity Amide->Activity Thioether->Activity

Caption: Structure-Activity Relationship (SAR) for Anticancer Thenoyl Pyridines.

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The thenoyl pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thenoyl pyridine derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[6][14]

Comparative Anti-inflammatory and Analgesic Efficacy

A study on new derivatives of condensed 3-aminothieno[2,3-b]pyridines revealed their potent anti-inflammatory and antinociceptive properties.[6]

Compound IDDerivative ClassBioactivityEfficacy ComparisonReference
AZ023 ThienopyridineAnti-inflammatory2.5x more effective than nimesulide[6]
Analgesic14.53x higher latent reaction time than sodium metamizole[6]
Compound A 3-hydroxy-pyridine-4-oneAnti-inflammatory67% inhibition of carrageenan-induced paw edema[15][16]
NTD3 Pyridine-based thiadiazoleAnti-inflammatorySurpassed efficacy of diclofenac[17]

Table 2: Comparative anti-inflammatory and analgesic activity of selected thenoyl pyridine derivatives.

Mechanism of Action in Inflammation

The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent.[15][16] By chelating iron, these compounds may modulate the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.

AntiInflammatory_Workflow cluster_model In Vivo Model cluster_treatment Treatment Protocol cluster_measurement Efficacy Measurement cluster_analysis Data Analysis Induction Induce Inflammation (e.g., Carrageenan Injection) Treatment Administer Thenoyl Pyridine Derivative Induction->Treatment Measurement Measure Paw Edema Volume Treatment->Measurement Analysis Compare with Control and Standard Drug (e.g., Indomethacin) Measurement->Analysis

Caption: Experimental Workflow for In Vivo Anti-inflammatory Activity Assessment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: The animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thenoyl pyridine derivatives.

  • Compound Administration: The test compounds and the standard drug are administered intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Pathogens

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thenoyl pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][18][19]

Comparative Antimicrobial Spectrum

Several studies have synthesized and evaluated pyridine and thienopyridine derivatives for their antimicrobial efficacy.[7][18]

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference
Compound 17d Pyridine derivative with imidazo[2,1-b][5][20][21]thiadiazoleAntibacterial0.5[22]
Compound 12a ThienopyridineE. coli19.5[18]
B. mycoides< 4.8[18]
C. albicans< 4.8[18]
Compound 15 ThienopyridineE. coli> 4.8[18]
B. mycoides9.8[18]
C. albicans39[18]
BTC-j N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamideE. coli3.125[23]
B. subtilis6.25[23]

Table 3: Comparative in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected thenoyl pyridine derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The thenoyl pyridine derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant and diverse bioactivity of thenoyl pyridine derivatives. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-supported by experimental data. The modular nature of the thenoyl pyridine scaffold allows for extensive chemical modifications, providing a fertile ground for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular mechanisms of action for promising candidates and advancing them through further preclinical and clinical development. The continued exploration of this versatile chemical class holds great promise for the discovery of novel therapeutics to address unmet medical needs.

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A Comparative Guide to the UV-Vis Absorption Spectroscopy of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Chromophoric System

2-Chloro-3-(3-methyl-2-thenoyl)pyridine possesses a complex chromophoric system composed of three key moieties: a pyridine ring, a thiophene ring, and a carbonyl group (ketone) that links them. The UV-Vis absorption spectrum of this molecule will be dictated by the electronic transitions within and between these conjugated systems.

  • Pyridine: A six-membered aromatic heterocycle containing a nitrogen atom. Pyridine exhibits characteristic π → π* transitions, typically observed around 250-260 nm.[1][2] The presence of substituents can significantly shift the position and intensity of these bands.

  • Thiophene: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene also undergoes π → π* transitions, generally at lower wavelengths than benzene.

  • Thenoyl Ketone: The carbonyl group in conjugation with both the pyridine and thiophene rings will introduce n → π* transitions, which are typically weaker and appear at longer wavelengths compared to the π → π* transitions.[3] The conjugation of the carbonyl group with the two aromatic rings is expected to cause a bathochromic (red) shift in the π → π* transitions of both the pyridine and thiophene moieties.

The substituents on the aromatic rings, namely the chloro group on the pyridine ring and the methyl group on the thiophene ring, will also influence the absorption spectrum through electronic effects. The chlorine atom, being an electron-withdrawing group, and the methyl group, being an electron-donating group, will subtly modulate the energy levels of the molecular orbitals involved in the electronic transitions.

Comparative Spectral Analysis

To predict the UV-Vis absorption spectrum of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, we can compare it with the known spectra of its constituent parts and structurally analogous molecules.

Compound Key Structural Features Reported λmax (nm) Transition Type
PyridinePyridine ring~254, 202π → π
2-ChloropyridineChloro-substituted pyridine~262π → π
2-AcetylpyridinePyridine with a conjugated carbonyl~230, 270π → π, n → π
ThiopheneThiophene ring~231π → π
2-AcetylthiopheneThiophene with a conjugated carbonyl~250, 275π → π, n → π*
Predicted: 2-Chloro-3-(3-methyl-2-thenoyl)pyridine Conjugated system of chloro-pyridine, thiophene, and ketone ~260-280 (strong), ~300-340 (weak) π → π, n → π **
  • Analysis: The extended conjugation in 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, involving the pyridine, thiophene, and carbonyl groups, is expected to result in a significant bathochromic shift of the primary π → π* absorption band compared to the individual pyridine and thiophene rings. This strong absorption band is predicted to be in the range of 260-280 nm. Furthermore, the presence of the carbonyl group will give rise to a weaker n → π* transition at a longer wavelength, likely in the 300-340 nm region. The exact positions of these maxima will be influenced by the solvent used for the measurement due to solvatochromic effects.

Experimental Protocol for UV-Vis Spectral Acquisition

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a compound such as 2-Chloro-3-(3-methyl-2-thenoyl)pyridine. This protocol is designed to ensure accuracy and reproducibility of the results.

3.1. Materials and Instrumentation

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Analyte: A pure sample of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

3.2. Solution Preparation

  • Stock Solution: Accurately weigh a small amount of the analyte (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance at λmax should ideally be between 0.2 and 0.8 for optimal accuracy.

3.3. Instrumental Parameters and Measurement

  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Wavelength Range: Set the scanning range from 200 nm to 400 nm, or a wider range if necessary.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.[4][5]

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Initiate the scan to record the absorbance spectrum of the sample.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

3.4. Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent A->B C Prepare Dilutions B->C F Measure Sample Absorbance C->F Analyte Solution D Set Instrumental Parameters E Run Baseline Correction D->E E->F G Identify λmax F->G H Record Absorbance G->H

Caption: Experimental workflow for UV-Vis spectral acquisition.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can influence the position of absorption maxima (solvatochromism).[6] Polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in λmax. A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is often a good starting point to minimize specific solvent-solute interactions like hydrogen bonding.

  • Concentration: The concentration of the analyte must be carefully chosen to be within the linear range of the Beer-Lambert Law.[7][8] If the concentration is too high, the detector may be saturated, leading to inaccurate readings. If it is too low, the signal-to-noise ratio will be poor.

  • Cuvette Material: Quartz cuvettes are essential for measurements in the UV region (below 340 nm) because glass and plastic cuvettes absorb UV light.

Conclusion

While experimental UV-Vis absorption data for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is not currently published, a thorough analysis of its chemical structure allows for a reliable prediction of its spectral features. The molecule is expected to exhibit a strong π → π* transition in the 260-280 nm range and a weaker n → π* transition at longer wavelengths, around 300-340 nm, owing to its extended conjugated system. The provided experimental protocol offers a standardized approach for the empirical determination and verification of these predicted spectral characteristics. This guide serves as a valuable resource for researchers working with this compound, enabling them to design experiments and interpret data with a solid theoretical foundation.

References

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012).
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate. Retrieved from [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. Retrieved from [Link]

  • Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. University of Houston Open Educational Resources. Retrieved from [Link]

  • UV-spectrum of pyridine. ResearchGate. Retrieved from [Link]

  • EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. Retrieved from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. (2016, September 26). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling 2-Chloro-3-(3-methyl-2-thenoyl)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-3-(3-methyl-2-thenoyl)pyridine. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, creating a self-validating system of protocols that you can trust.

I. Hazard Assessment and Risk Mitigation

Given the potential for this compound to be a skin, eye, and respiratory irritant, and possibly toxic, a multi-layered approach to personal protective equipment (PPE) is mandatory. The primary goal is to prevent any direct contact with the substance and to avoid the generation and inhalation of its dust or aerosols.[5]

II. Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical component of experimental design. Each element is chosen to counteract a specific risk associated with handling a potent, solid chemical compound. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where hazardous materials are present.[6]

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles and a full-face shield.[6][7]Protects against splashes, and airborne particles. A face shield is crucial when handling quantities that could splash.[7]
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).[8][9]Provides a robust barrier against skin absorption. Double-gloving minimizes contamination risk during glove removal.[9]
Body Protection A flame-resistant lab coat with long sleeves and a fully fastened front.[10]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.[11]Prevents the inhalation of fine particles, which is a primary route of exposure for solid chemicals.[5]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills and falling objects.[10]
III. Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a closed loop of safety from preparation to disposal.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[8]

    • Ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[11]

    • Prepare all necessary equipment (spatulas, weighing paper, glassware) and place them within the fume hood to minimize movement in and out of the containment area.

    • Have a chemical spill kit readily available.[8]

  • Donning PPE:

    • Follow a strict sequence for putting on PPE to avoid contamination: lab coat, inner gloves, outer gloves, respiratory protection, and finally, eye and face protection.

  • Handling the Compound:

    • All manipulations of the solid compound, including weighing and transfer, must be performed within the chemical fume hood to control the release of airborne particles.[5]

    • Use non-sparking tools to prevent ignition sources.[12]

    • Handle the compound gently to avoid creating dust.

    • Keep the container with the compound sealed when not in use.[13]

  • Doffing PPE:

    • The removal of PPE is a critical step to prevent cross-contamination. The process should be done in the reverse order of donning: remove the face shield and goggles, then the outer gloves (disposing of them immediately), followed by the lab coat, and finally the inner gloves.

IV. Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of hazardous chemicals. All waste must be handled in accordance with local, state, and federal regulations.[14]

  • Chemical Waste:

    • All solid waste contaminated with 2-Chloro-3-(3-methyl-2-thenoyl)pyridine should be placed in a clearly labeled, sealed hazardous waste container.[15]

    • Any solutions containing the compound should be collected in a designated, labeled liquid hazardous waste container.

    • Never dispose of this chemical down the drain or in regular trash.[16]

  • Contaminated PPE:

    • Disposable gloves should be discarded into the hazardous waste container immediately after use.

    • Contaminated lab coats should not be taken home. They must be professionally laundered by a service that handles contaminated laboratory clothing.[7]

  • Glassware Decontamination:

    • Contaminated glassware should be rinsed with an appropriate solvent in the chemical fume hood, and the rinsate collected as hazardous waste. The glassware can then be washed according to standard laboratory procedures.[5]

V. Workflow for Safe Handling

The following diagram illustrates the critical workflow for safely handling 2-Chloro-3-(3-methyl-2-thenoyl)pyridine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Designate Fume Hood & Assemble Equipment PPE_Don Don PPE Prep->PPE_Don Handle Weigh & Transfer Compound in Fume Hood PPE_Don->Handle Enter Work Area Decon Decontaminate Surfaces & Glassware Handle->Decon Complete Work Waste Segregate & Label Hazardous Waste Decon->Waste PPE_Doff Doff PPE Waste->PPE_Doff caption Safe Handling Workflow Diagram

Caption: Safe Handling Workflow Diagram

VI. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety department.[13]

By adhering to these rigorous protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Tion. Safe Storage and Disposal of Chemicals in A Lab. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Environmental Health Safety and Laboratory Operations. (n.d.). Standard Personal Protective Equipment. [Link]

  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (n.d.). [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • NJ.gov. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY. [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Arihant Industries. (2024, December 26). Top 10 Lab Safety Equipment for Your Laboratory. [Link]

  • Thermo Fisher Scientific. (2025, September 12). 2-Chloro-6-methyl-3-pyridinecarbonitrile SAFETY DATA SHEET. [Link]

  • Cohizon Life Sciences. (2025, February 19). 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]

  • Cole-Parmer. (2005, October 3). 3-Chloropyridine, 99% Material Safety Data Sheet. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. [Link]

  • Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. [Link]

  • 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET. (n.d.). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.